ML281 ML281 ML-281 is an inhibitor of the serine/threonine kinase STK33 (IC50 = 14 nM for purified, recombinant STK33), a kinase whose downregulation is toxic to KRAS-dependent cancer cell lines. It has 700- and 550-fold selectivity for STK33 over PKA and Aurora B kinase, respectively. It is also selective over 81 other kinases in a panel at a concentration of 1 µM, but does inhibit the activity of Fms-like tyrosine kinase (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR) by greater than 25%. ML-281 does not decrease viability of KRAS-dependent or KRAS-independent cell lines.
ML-281 is a potent ans selective STK33 inhibitor (IC50 = 14 nM). ML281 showed low nanomolar inhibition of purified recombinant STK33 and a distinct selectivity profile as compared to other STK33 inhibitors. ML281 is a valuable addition to small-molecule probes of STK33. v-Ki-ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most mutated oncogene, and KRAS mutations have been found in up to 20% of all human tumors. STK33 was selectively toxic to KRAS-dependent cancer cell lines, suggesting that small-molecule inhibitors of STK33 might selectively target KRAS-dependent cancers.
Brand Name: Vulcanchem
CAS No.: 1404437-62-2
VCID: VC0535741
InChI: InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27)
SMILES: CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.473

ML281

CAS No.: 1404437-62-2

Cat. No.: VC0535741

Molecular Formula: C22H19N3O2S

Molecular Weight: 389.473

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ML281 - 1404437-62-2

Specification

CAS No. 1404437-62-2
Molecular Formula C22H19N3O2S
Molecular Weight 389.473
IUPAC Name N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27)
Standard InChI Key HWOYIOLMBQSTQS-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Chemical Identity

ML281 is identified by the chemical name N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide . This quinoxalinone derivative has a molecular formula of C22H19N3O2S and a molecular weight of 389.47 Daltons . Structurally, ML281 features a quinoxalinone core with a 4-isopropyl substituent on the eastern phenyl ring, which contributes significantly to its potent activity against STK33 .

Physical and Chemical Properties

ConcentrationSolvent Mass
1 mg5 mg10 mg
1 mM2.5676 mL12.8380 mL25.6759 mL
5 mM0.5135 mL2.5676 mL5.1352 mL
10 mM0.2568 mL1.2838 mL2.5676 mL

The compound is typically available as a powder and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years . In solution form, ML281 maintains stability for approximately 2 years at -80°C or 1 year at -20°C .

Development and Structure-Activity Relationship

Discovery and Optimization

ML281 emerged from a high-throughput screening initiative using compounds from the Molecular Libraries Small Molecule Repository (MLSMR) . Initial hits identified a quinoxalinone derivative that showed promise as an STK33 inhibitor. Through extensive structure-activity relationship (SAR) studies, researchers systematically modified various positions of the molecule to optimize potency and selectivity .

Structure-Activity Relationship Studies

CompoundRSTK33 IC50 (μM)PKA IC50 (μM)Fold Selectivity
7n4-Cl0.16>10>60
7o4-F0.41>10>20
7p4-OMe0.257.530
7q4-OCF30.11>10>90
7r (ML281)4-i-Pr0.014>10>700
7s5-Cl0.27>10>35
7t5-F0.078>10>130

As evident from the data, the 4-isopropyl substituent (ML281) conferred the highest potency and selectivity among all tested analogs .

Biological Activity and Selectivity Profile

Potency and Primary Target Inhibition

ML281 demonstrates exceptional potency as an STK33 inhibitor, with an IC50 value of 14 nM in biochemical assays . This places it among the most potent STK33 inhibitors reported to date. The compound binds to and inhibits the catalytic domain of STK33, a serine/threonine kinase that had previously been implicated in KRAS-dependent cancer cell survival through RNAi experiments .

Selectivity Against Related Kinases

One of the most remarkable features of ML281 is its extraordinary selectivity over structurally related kinases. The compound exhibits greater than 700-fold selectivity over protein kinase A (PKA) and 550-fold selectivity over Aurora kinase B (AurB) . This selectivity profile distinguishes ML281 from other STK33 inhibitors, such as compounds labeled as 1 and 2 in comparative studies, which showed significantly lower selectivity against these kinases .

Broad Kinome Selectivity

When profiled against a diverse panel of 83 kinases chosen for their relevance to potential toxicity and biological diversity, ML281 demonstrated exceptional selectivity . Across this extensive panel, only two kinases other than STK33 were inhibited at a level of 25% or more: FLT3 (a proto-oncogene) and KDR (VEGF R2 associated with vascularization) . This clean selectivity profile makes ML281 particularly valuable as a chemical probe for investigating STK33-specific functions without significant off-target effects on other kinases.

Cellular Effects and Implications for KRAS-Dependent Cancers

Background on STK33 and KRAS Dependency

Research Applications and Limitations

Value as a Chemical Probe

Despite its lack of cellular activity against KRAS-dependent cancer cells, ML281 represents a valuable addition to the toolbox of small-molecule probes for studying STK33 biology . Its unique chemical structure and selectivity profile complement other reported STK33 inhibitors, providing researchers with diverse pharmacological tools to investigate this kinase from different angles .

Contributions to Understanding STK33 Biology

The development of ML281 and studies of its effects have contributed significantly to our understanding of STK33 biology and its relationship to KRAS-dependent cancers. The discrepancy between the effects of genetic knockdown of STK33 and pharmacological inhibition with selective compounds like ML281 suggests a more complex relationship than initially hypothesized .

Limitations and Future Directions

Several limitations must be considered when using ML281 for research purposes. Its limited aqueous solubility (5.8 μM in PBS) and high plasma protein binding (>99%) may restrict its bioavailability in certain experimental settings . The significant difference in plasma stability between human (80.3%) and mouse (10.0%) samples also indicates potential challenges for in vivo studies in mouse models .

Further research is needed to develop biomarkers of STK33 activity, which would help determine whether ML281 effectively engages its target in cells . Additionally, alternative approaches to exploiting potential vulnerabilities in KRAS-mutant cancers should be explored, as selective STK33 inhibition alone appears insufficient to recapitulate the synthetic lethality observed with genetic knockdown .

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